molecular formula C13H11NOS2 B1626978 2-(Methanesulfinyl)-10H-phenothiazine CAS No. 27612-10-8

2-(Methanesulfinyl)-10H-phenothiazine

Cat. No.: B1626978
CAS No.: 27612-10-8
M. Wt: 261.4 g/mol
InChI Key: PKTNJPQVNOFHLC-UHFFFAOYSA-N
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Description

2-(Methanesulfinyl)-10H-phenothiazine is an organosulfur compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. The methanesulfinyl group attached to the phenothiazine core imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfinyl)-10H-phenothiazine typically involves the introduction of a methanesulfinyl group to the phenothiazine core. One common method is the oxidation of 2-(Methylthio)-10H-phenothiazine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and solvents can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfinyl)-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the methanesulfinyl group to a methanesulfonyl group.

    Reduction: The methanesulfinyl group can be reduced back to a methylthio group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: 2-(Methanesulfonyl)-10H-phenothiazine.

    Reduction: 2-(Methylthio)-10H-phenothiazine.

    Substitution: Various substituted phenothiazines depending on the reagents used.

Scientific Research Applications

2-(Methanesulfinyl)-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an antipsychotic or antihistamine agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(Methanesulfinyl)-10H-phenothiazine involves its interaction with various molecular targets. In the context of its potential antipsychotic activity, it may act on dopamine receptors in the brain, modulating neurotransmitter levels and alleviating symptoms of psychosis. The methanesulfinyl group may also influence the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-10H-phenothiazine
  • 2-(Methanesulfonyl)-10H-phenothiazine
  • Chlorpromazine
  • Promethazine

Uniqueness

2-(Methanesulfinyl)-10H-phenothiazine is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group can undergo specific chemical transformations that are not possible with other substituents, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methylsulfinyl-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS2/c1-17(15)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTNJPQVNOFHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558494
Record name 2-(Methanesulfinyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27612-10-8
Record name 2-(Methanesulfinyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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